molecular formula C22H19NO3S B3951989 N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B3951989
M. Wt: 377.5 g/mol
InChI Key: YTKNXPZKJBWGIC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via a methyl group to the acetamide nitrogen. The α-carbon of the acetamide backbone is substituted with a phenyl group and a phenylsulfanyl (thioether) group. The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to lipophilicity and metabolic stability, while the sulfur-containing groups may enhance binding to biological targets via hydrophobic or covalent interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c24-22(23-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)27-18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNXPZKJBWGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 1,3-benzodioxole with a suitable acylating agent to introduce the acetamide functionalityThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and ethanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest it may be effective against various bacterial strains, potentially offering a new avenue for antibiotic development.

Case Studies

  • In Vitro Studies : Laboratory tests have demonstrated that the compound can inhibit the growth of resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
  • Synergistic Effects : When combined with existing antibiotics, it has shown enhanced efficacy, indicating its potential role in combination therapies.

Neuroprotective Effects

Emerging research also points to neuroprotective properties. Compounds with similar structural features have been linked to reduced neuroinflammation and protection against neurodegenerative diseases.

Mechanisms

  • Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neural tissues, which is a significant factor in neurodegeneration.
  • Modulation of Neurotransmitter Levels : It could influence neurotransmitter systems, improving cognitive function and reducing symptoms associated with neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of resistant bacterial strains
NeuroprotectiveReduction of oxidative stress

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and phenyl groups can engage in π-π stacking interactions, while the phenylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs, their substituents, and physicochemical

Compound Name Structural Features Melting Point (°C) Key Data Sources
Target Compound :
N-(1,3-Benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide
• Benzodioxol-5-ylmethyl group
• α-C: Phenyl and phenylsulfanyl
Not reported Inferred from analogs
Analog 1 :
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide ()
• Triazole-thioether substituent
• Phenoxymethyl side chain
148 NMR: δ 7.2–6.7 (aromatic H), MS: m/z 483 [M+H]+
Analog 2 :
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfanyl]acetamide ()
• α-C: Single phenylsulfanyl group
• 4-Methylphenyl substitution
Not reported Structural emphasis on methyl-enhanced lipophilicity
Analog 3 :
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ()
• Imidazole-thioether core
• 3-Methoxyphenyl and phenyl substituents
Not reported CAS: 865657-53-0; Molecular formula: C25H20N2O4S
Analog 4 :
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide ()
• Indole-thioether moiety
• Planar aromatic indole system
Not reported CAS: 536702-74-6; Molecular formula: C23H17N2O3S
Key Observations:
  • Melting Points : Analogs with rigid heterocycles (e.g., triazole in Analog 1, mp 148°C) exhibit higher melting points than those with flexible alkyl chains, suggesting stronger crystal packing .
  • Lipophilicity : The benzodioxole moiety consistently enhances lipophilicity across analogs, but substituents like methyl (Analog 2) or methoxy (Analog 3) further modulate solubility and membrane permeability .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a benzodioxole moiety, a phenyl group, and a phenylsulfanyl group. The molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of approximately 342.41 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.41 g/mol
IUPAC NameThis compound
SMILES RepresentationO=C(NCc1cc2c(OCOc2c1)C(=O)C)Cc3ccccc3

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzodioxole derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A study conducted on derivatives of benzodioxole showed that certain analogues displayed IC50 values in the low micromolar range against breast cancer cells. The mechanism of action involved the inhibition of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to reduce pro-inflammatory cytokine production and inhibit NF-kB signaling pathways, which are critical in inflammatory responses .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the phenylsulfanyl group is thought to enhance this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth; apoptosis induction
Anti-inflammatoryReduction of cytokines; NF-kB inhibition
AntimicrobialDisruption of bacterial membranes

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
  • Inflammatory Pathway Modulation : Inhibition of pro-inflammatory mediators and transcription factors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide?

  • Methodology :

  • Route 1 : Reacting sulfonamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)methane sulfonamide) with acetic anhydride under reflux conditions. Purification involves ice-water quenching and recrystallization from ethanol .
  • Route 2 : Coupling benzodioxol-5-ylmethylamine with activated acetamide precursors (e.g., thioacetamide derivatives) using carbodiimide-based coupling agents. Anhydrous conditions are critical to prevent hydrolysis .
    • Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to minimize byproducts, and use inert atmospheres for moisture-sensitive intermediates.

Q. What spectroscopic methods are employed to characterize this compound?

  • Techniques :

  • NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.5 ppm), methylene groups (δ 4.0–4.5 ppm), and sulfide-linked protons (δ 3.1–3.3 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm) .
  • MS : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 480.1366 g/mol) and fragmentation patterns .
  • IR : Strong absorption near 1650 cm⁻¹ corresponds to the acetamide carbonyl stretch .
    • Validation : Cross-correlate data with computational simulations (e.g., density functional theory for NMR chemical shifts).

Q. What purification techniques are effective post-synthesis?

  • Methods :

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals. Melting points (e.g., 148°C for related compounds) confirm purity .
  • Column Chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) separates byproducts. Monitor fractions via UV absorbance .
    • Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

  • Strategies :

  • Refinement Software : Use SHELXL for modeling disorder and anisotropic displacement parameters. Validate with residual density maps and R-factor convergence .
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, resolve nitro group torsion angles (e.g., O1–N1–C3–C2 = -16.7°) via iterative refinement .
  • Twinned Data : Apply twin law matrices in SHELXL and validate with intensity statistics .

Q. What strategies optimize the compound’s bioactivity based on structure-activity relationships (SAR)?

  • Modifications :

  • Phenylsulfanyl Group : Fluorination at the para position enhances metabolic stability (e.g., as seen in cannabinoid inverse agonists like JTE-907) .
  • Benzodioxole Ring : Substituents like methoxy groups improve lipophilicity and blood-brain barrier penetration .
    • Experimental Design :
  • In Silico Docking : Use CB2 receptor models to predict binding affinities.
  • In Vitro Assays : Measure IC₅₀ values in receptor-binding assays (e.g., competitive displacement of radiolabeled ligands) .

Q. How to design stability studies under varying physiological conditions?

  • Protocol :

  • Accelerated Degradation : Incubate in buffers (pH 1–9) at 37°C. Monitor via HPLC-MS for hydrolytic (e.g., acetamide cleavage) or oxidative (e.g., sulfide → sulfone) degradation .
  • Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants.
    • Formulation Insights : Add antioxidants (e.g., BHT) to mitigate sulfide oxidation .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for the compound’s conformation?

  • Approach :

  • Dynamic Effects : NMR captures solution-state flexibility (e.g., rotameric equilibria), while X-ray shows static crystal packing. Compare NOESY correlations (e.g., aromatic stacking) with crystallographic intermolecular interactions (e.g., C–H⋯O bonds) .
  • Temperature-Dependent NMR : Acquire spectra at 25°C and 60°C to probe conformational mobility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

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